molecular formula C8H7ClINO B14810631 3-Chloro-5-cyclopropoxy-4-iodopyridine

3-Chloro-5-cyclopropoxy-4-iodopyridine

Cat. No.: B14810631
M. Wt: 295.50 g/mol
InChI Key: LHGLRNGQKCKIJN-UHFFFAOYSA-N
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Description

3-Chloro-5-cyclopropoxy-4-iodopyridine is a heterocyclic organic compound with the molecular formula C8H7ClINO and a molecular weight of 295.50 g/mol . It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is characterized by the presence of chlorine, iodine, and cyclopropoxy groups attached to the pyridine ring, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-cyclopropoxy-4-iodopyridine typically involves the halogenation of pyridine derivatives. One common method is the iodination of 3-chloro-5-cyclopropoxypyridine using iodine and a suitable oxidizing agent . The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound involves large-scale halogenation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality. The use of catalysts and advanced purification techniques, such as chromatography, further enhances the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-cyclopropoxy-4-iodopyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridines, cyclized heterocycles, and reduced or oxidized derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Chloro-5-cyclopropoxy-4-iodopyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-5-cyclopropoxy-4-iodopyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms and the cyclopropoxy group can influence the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-5-cyclopropoxy-4-iodopyridine is unique due to the combination of chlorine, iodine, and cyclopropoxy groups on the pyridine ring.

Properties

Molecular Formula

C8H7ClINO

Molecular Weight

295.50 g/mol

IUPAC Name

3-chloro-5-cyclopropyloxy-4-iodopyridine

InChI

InChI=1S/C8H7ClINO/c9-6-3-11-4-7(8(6)10)12-5-1-2-5/h3-5H,1-2H2

InChI Key

LHGLRNGQKCKIJN-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CN=CC(=C2I)Cl

Origin of Product

United States

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